Pectin

Beschreibung

General Overview of Uronic Acids in Biological Systems

Uronic acids are a class of sugar acids derived from aldoses through the oxidation of the primary alcohol group to a carboxylic acid group. numberanalytics.comnumberanalytics.com This structural feature, the presence of both a carbonyl and a carboxylic acid functional group, imparts characteristic properties to these molecules, including water solubility and the ability to form salts with metals. numberanalytics.comtaylorandfrancis.com

In biological systems, uronic acids are fundamental components of various essential macromolecules. microbenotes.com They are integral to the structure of glycosaminoglycans (GAGs), such as hyaluronic acid, heparin, and chondroitin (B13769445) sulfate (B86663), which are vital for the structure and function of connective tissues. numberanalytics.comontosight.ai Uronic acids are also found in the cell walls of plants as components of pectins and other polysaccharides. numberanalytics.comontosight.ai Their roles extend to cell signaling, detoxification, and the regulation of various physiological processes. numberanalytics.commicrobenotes.comontosight.ai Common examples of uronic acids found in nature include D-glucuronic acid, D-galacturonic acid, L-iduronic acid, and D-mannuronic acid. numberanalytics.comwikipedia.org

Definition and Stereochemical Context of Beta-D-Galactopyranuronic Acid

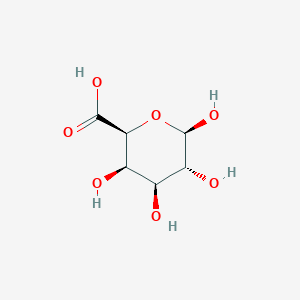

Beta-D-galactopyranuronic acid is a specific stereoisomer of D-galactopyranuronic acid. nih.gov The "D-galacto" designation indicates that it is derived from the sugar D-galactose. The "pyranuronic acid" part of the name signifies a six-membered pyranose ring structure with a carboxylic acid group at the C-6 position. ontosight.aiwikipedia.org The key feature that defines this particular isomer is the "beta" configuration at the anomeric center (C-1). nih.govnih.gov This means that the hydroxyl group on the anomeric carbon is in the equatorial position relative to the plane of the ring.

It is the conjugate acid of a beta-D-galacturonate. nih.gov In its open-chain form, D-galacturonic acid possesses an aldehyde group at C1 and a carboxylic acid group at C6. wikipedia.org Beta-D-galactopyranuronic acid is a major constituent of pectin (B1162225), a complex polysaccharide found in the cell walls of higher plants, where it exists as the polymer polygalacturonic acid. wikipedia.orgnih.gov

Below is a table summarizing the key chemical properties of beta-D-galactopyranuronic acid.

| Property | Value |

| Chemical Formula | C6H10O7 |

| Molar Mass | 194.14 g/mol |

| IUPAC Name | (2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

| Monoisotopic Mass | 194.04265265 Da |

| Melting Point | 159 °C (318 °F; 432 K) |

| Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov |

Historical Perspective on the Isolation and Initial Characterization of Galacturonic Acid

The discovery of uronic acids dates back to the early 20th century, when they were first identified as components of polysaccharides in plants and animals. numberanalytics.com this compound, the primary source of galacturonic acid, was first isolated and described in 1825 by Henri Braconnot. diva-portal.org However, the understanding of its chemical composition, specifically the identification of galacturonic acid as its main building block, came later.

Early methods for isolating oligogalacturonic acids, which are short chains of galacturonic acid units, involved precipitation techniques. wur.nl For instance, researchers in the mid-20th century prepared pure mono-, di-, and trigalacturonic acid from the enzymatic digest of polygalacturonic acid by fractionally precipitating their strontium salts. wur.nlapsnet.org Further purification was achieved by leveraging the differential solubility of their lead salts in water. wur.nl The development of various analytical methods, including colorimetric assays using reagents like 2-thiobarbituric acid, allowed for the quantification of this compound and galacturonic acid in the presence of other carbohydrates. diva-portal.org These foundational studies were crucial for elucidating the structure of pectic substances, revealing the α-(1→4) linked D-galacturonic acid backbone. wur.nl

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18968-14-4, 9000-69-5 | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-144 °C | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Occurrence and Biological Distribution of Beta D Galactopyranuronic Acid in Natural Polymers

Plant Kingdom: Pectin (B1162225) as a Primary Structural Polymer

This compound is a complex set of polysaccharides that are major components of the primary cell walls of terrestrial plants, contributing to cell wall integrity and plant growth. encyclopedia.pub Beta-D-galactopyranuronic acid is a fundamental constituent of several this compound domains. nih.govnih.gov this compound is composed of distinct structural domains, including homogalacturonan (HG), rhamnogalacturonan I (RG-I), and rhamnogalacturonan II (RG-II). encyclopedia.pubmdpi.com

Homogalacturonan (HG) Structures

Homogalacturonan is the most abundant pectic polysaccharide, constituting approximately 60% of this compound. researchgate.netmdpi.com It is a linear homopolymer composed of α-(1→4)-linked D-galacturonic acid residues. researchgate.netglycopedia.eu This backbone of galacturonic acid can be modified by methyl-esterification at the C-6 carboxyl group and acetylation at the O-2 and/or O-3 positions. researchgate.net The degree of these modifications can vary depending on the plant source and developmental stage. researchgate.net

Rhamnogalacturonan I (RG-I) Architecture

Rhamnogalacturonan I (RG-I) is another major component of this compound, characterized by a backbone of alternating α-(1→4)-linked D-galacturonic acid and α-(1→2)-linked L-rhamnose residues. mdpi.comnih.govresearchgate.net This structure is often referred to as the "hairy" region of this compound due to the presence of numerous neutral sugar side chains attached to the rhamnose residues.

The fundamental structure of the RG-I backbone is a repeating disaccharide unit of [→4)-α-D-GalAp-(1→2)-α-L-Rhap-(1→]. nih.govresearchgate.net The galacturonic acid and rhamnose residues are consistently linked in this alternating pattern, forming a long, flexible chain. researchgate.net

The rhamnose residues in the RG-I backbone serve as attachment points for a variety of neutral sugar side chains, primarily at the O-4 position. mdpi.comuga.edu These side chains are highly variable in their composition and structure, contributing significantly to the complexity and diversity of this compound. mdpi.com The most common side chains are arabinans, galactans, and arabinogalactans. encyclopedia.pubmdpi.com

Arabinans are primarily composed of α-1,5-linked L-arabinofuranose residues, which can be further branched. mdpi.combiorxiv.org

Galactans are typically linear chains of β-1,4-linked D-galactose residues. biorxiv.orgresearchgate.net

Arabinogalactans have a more complex structure. Type I arabinogalactans (AG-I) consist of a β-1,4-galactan backbone with arabinose side chains, while Type II arabinogalactans (AG-II) have a β-1,3-linked galactan backbone with more extensive branching. mdpi.comresearchgate.netoup.com

The specific composition and branching patterns of these side chains can differ between plant species, tissues, and even developmental stages. mdpi.comnih.gov

Table 1: Common Side Chains of Rhamnogalacturonan I

| Side Chain | Backbone Linkage | Primary Monomer |

|---|---|---|

| Arabinan | α-1,5 | L-Arabinofuranose |

| Galactan | β-1,4 | D-Galactose |

| Arabinogalactan I | β-1,4 | D-Galactose |

Rhamnogalacturonan II (RG-II) Components

Rhamnogalacturonan II (RG-II) is the most structurally complex domain of this compound, despite being a minor component. researchgate.nettaylorandfrancis.com It plays a crucial role in the structural integrity of the cell wall through the formation of boron-mediated cross-links. ed.ac.uk

The backbone of RG-II consists of a short chain of α-(1,4)-linked D-galacturonic acid residues, typically comprising seven to nine units. researchgate.neted.ac.uk Attached to this galacturonic acid backbone are four distinct and highly conserved oligosaccharide side chains, designated A, B, C, and D. researchgate.net These side chains are composed of a remarkable variety of unusual sugars, making RG-II one of the most complex polysaccharides known in nature. researchgate.netresearchgate.net

Bacterial Exopolysaccharides (EPS) and Cell Wall Components

Many bacteria secrete exopolysaccharides (EPS) that form a protective outer layer or capsule and are involved in biofilm formation. mdpi.com The composition of these EPS is highly variable, and some have been found to incorporate beta-D-galactopyranuronic acid into their repeating structures.

For instance, an exopolysaccharide from an alkaliphilic bacterium closely related to Bacillus spp. was found to have a linear repeating unit containing two D-galactopyranuronic acid residues. nih.gov Another example is the EPS produced by the deep-sea bacterium Alteromonas macleodii, which also contains D-galacturonic acid within its complex repeating oligosaccharide unit. ifremer.fr In many lactic acid bacteria, heteropolysaccharides are synthesized from different monosaccharides, which can include D-galacturonic acid. mdpi.comencyclopedia.pub

Table 3: β-D-Galactopyranuronic Acid in Bacterial Exopolysaccharides

| Bacterial Strain | Repeating Unit Structure of the Exopolysaccharide |

| Alkaliphilic Bacillus sp. | →3)-α-D-GalpA(Gly)-(1→4)-β-D-ManpNAcA-(1→4)-α-D-GalpA-(1→3)-α-D-QuipNAc4NAc-(1→ nih.gov |

| Alteromonas macleodii | Contains α-galacturonic acid substituted at position 4 with β-glucose. ifremer.fr |

| Lactic Acid Bacteria (general) | Can produce heteropolysaccharides that include D-galacturonic acid as a monomeric unit. mdpi.com |

Incorporation into Specific Bacterial Glycans (e.g., Bacillus spp.)

The incorporation of beta-D-galactopyranuronic acid into the glycans of Bacillus species is not extensively documented in mainstream scientific literature. Research has identified enzymes in some Bacillus strains that are active on modified galactose derivatives. For instance, a novel β-D-galactosidase with activity towards pyruvylated galactose has been identified in a Bacillus strain. However, this finding points to the metabolism of modified galactose rather than the direct incorporation of beta-D-galactopyranuronic acid into the structural glycans of the bacterium itself. Further research is required to definitively establish the presence and structural role of beta-D-galactopyranuronic acid in the cell wall polysaccharides or capsules of Bacillus species.

Components of O-Specific Polysaccharides (e.g., Arenibacter palladensis)

The O-specific polysaccharide of the marine bacterium Arenibacter palladensis KMM 3961T has been structurally elucidated, revealing a complex repeating unit. nih.gov Contrary to an expected inclusion of beta-D-galactopyranuronic acid, detailed analysis has shown that the uronic acid component in this polysaccharide is, in fact, 2-acetamido-2-deoxy-L-galacturonic acid (L-GalNAcA). nih.govnih.gov The repeating tetrasaccharide unit of the O-specific polysaccharide has the following structure: →2)-α-D-Manp-(1→6)-α-D-Manp-(1→4)-α-L-GalpNAcA-(1→3)-β-D-GalpNAc-(1→. nih.gov This highlights the importance of stereochemical specificity in biological systems, as the enantiomer L-galacturonic acid, and not the D-form, is utilized by this particular bacterium in its lipopolysaccharide structure.

| Component Monosaccharide | Linkage |

| α-D-Mannopyranose (α-D-Manp) | 1→6 |

| α-D-Mannopyranose (α-D-Manp) | 1→4 |

| α-L-2-acetamido-2-deoxy-galactopyranuronic acid (α-L-GalpNAcA) | 1→3 |

| β-D-2-acetamido-2-deoxy-galactopyranose (β-D-GalpNAc) | 1→2 |

Glycosaminoglycans (GAGs) and Related Animal Polysaccharides

Comparative Analysis with Glucuronic and Iduronic Acid Residues within GAGs

A comparative analysis reveals that beta-D-galactopyranuronic acid is not a recognized constituent of mammalian glycosaminoglycans. The biosynthesis pathways for GAGs in animal cells are specifically geared towards the production and incorporation of UDP-glucuronic acid, which can then be further modified by epimerases to form L-iduronic acid residues within the growing polysaccharide chain. merckmillipore.com

The structural differences between these uronic acids have significant functional consequences. The conformational flexibility of L-iduronic acid, which can exist in equilibrium between different chair and skew-boat conformations, imparts a degree of adaptability to GAG chains like heparin and dermatan sulfate (B86663) that is not as readily available to the more rigid D-glucuronic acid. wikipedia.org This flexibility is critical for their specific interactions with proteins, such as growth factors and enzymes in the coagulation cascade.

Biosynthesis and Metabolic Pathways Involving Beta D Galactopyranuronic Acid

The Uronic Acid Pathway: A Central Carbohydrate Metabolic Route

The uronic acid pathway, also known as the glucuronic acid pathway, represents a crucial and intricate route for carbohydrate metabolism. microbenotes.com This pathway is responsible for the conversion of glucose and other sugars into uronic acids, which are vital precursors for the synthesis of various essential biomolecules. microbenotes.combiologynotesonline.com Beta-D-galactopyranuronic acid, a key uronic acid, is synthesized through this pathway, highlighting its significance in cellular processes.

Conversion of Glucose and Other Carbohydrates to Uronic Acids

The journey from simple sugars to uronic acids begins with the oxidation of the primary hydroxyl group (at C-6) of a monosaccharide, such as glucose or galactose, to a carboxylic acid. wikipedia.orgwikilectures.eucelignis.com This conversion is a fundamental step in the uronic acid pathway. microbenotes.com For instance, the oxidation of D-glucose yields D-glucuronic acid, while the oxidation of D-galactose produces D-galacturonic acid. wikipedia.org This process can be achieved chemically, for example, through oxidation with nitric acid, or more commonly in biological systems, through enzymatic reactions. wikipedia.org

The initial steps of the pathway often involve the phosphorylation of glucose to glucose-6-phosphate, which is then isomerized to glucose-1-phosphate. wikilectures.euyoutube.com This activated form of glucose is a key entry point into the uronic acid pathway. youtube.com

Formation of UDP-Uronic Acids: Precursors and Intermediates (e.g., UDP-Glucuronic Acid)

For uronic acids to be utilized in various biosynthetic processes, they must first be activated into their nucleotide sugar forms, primarily as uridine (B1682114) diphosphate (B83284) (UDP) derivatives. microbenotes.com The formation of UDP-glucuronic acid (UDP-GlcUA) is a central step in this pathway. biologynotesonline.comresearchgate.net This molecule serves as a high-energy donor of glucuronic acid for the synthesis of polysaccharides and for detoxification processes. biologynotesonline.comresearchgate.net

The synthesis of UDP-GlcUA occurs from UDP-glucose through an oxidation reaction. wikilectures.eu Similarly, UDP-galacturonic acid (UDP-GalA), the activated form of galacturonic acid, is crucial for the biosynthesis of pectin (B1162225) and other cell wall polysaccharides in plants. nih.gov The interconversion between UDP-GlcUA and UDP-GalA is a key regulatory point in the pathway. nih.gov

Enzymatic Steps and Key Dehydrogenases (e.g., UDP-Glucose 6-Dehydrogenase)

The conversion of UDP-glucose to UDP-glucuronic acid is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH). wikipedia.orgnih.gov This enzyme utilizes NAD+ as a cofactor to carry out a four-electron oxidation of the primary alcohol at C-6 of the glucose moiety to a carboxylic acid. wjgnet.com UGDH is a critical enzyme in the uronic acid pathway, and its activity is essential for providing the necessary precursors for glycosaminoglycan biosynthesis. wikipedia.orguniprot.org

Another key enzyme in the pathway is UDP-glucuronic acid 4-epimerase (UGlcAE), which catalyzes the reversible conversion of UDP-glucuronic acid to UDP-galacturonic acid. nih.govnih.gov This epimerization reaction is vital for producing the specific nucleotide sugar required for the synthesis of galacturonic acid-containing polymers. nih.gov

Genetic and Enzymatic Regulation of Uronic Acid Metabolism

The intricate network of the uronic acid pathway is tightly regulated at both the genetic and enzymatic levels to ensure a balanced supply of essential intermediates for various cellular needs.

Identification of Genes Encoding Uronic Acid Pathway Enzymes

Significant progress has been made in identifying the genes that encode the enzymes of the uronic acid pathway in various organisms, from bacteria to plants and humans. In humans, the gene encoding UDP-glucose 6-dehydrogenase is known as UGDH. wikipedia.org In bacteria like Bacillus cereus, genes for both UDP-glucose 6-dehydrogenase and UDP-glucuronic acid 4-epimerase have been identified within an operon, suggesting a coordinated regulation of their expression. nih.govnih.gov

In the filamentous fungus Aspergillus niger, several genes involved in D-glucuronic acid catabolism have been identified, including those encoding for reductases and dehydrogenases that are part of this pathway. nih.gov Similarly, in plants like Arabidopsis thaliana, a gene family encoding UDP-D-glucuronic acid 4-epimerase has been characterized. nih.gov

Regulation of Enzyme Expression and Activity

The expression and activity of the enzymes in the uronic acid pathway are subject to various regulatory mechanisms. For instance, the expression of the UGDH gene in humans is upregulated by transforming growth factor-beta (TGF-β) and downregulated by hypoxia. wikipedia.org This indicates that the pathway's activity can be modulated in response to different cellular signals and environmental conditions.

Metabolic intermediates can also regulate enzyme activity. For example, UDP-xylose, a downstream product of the uronic acid pathway, acts as a feedback inhibitor of UDP-glucose dehydrogenase, thereby controlling the flux through the pathway. uniprot.org In plants, the activity of UDP-D-glucuronic acid 4-epimerase is inhibited by UDP-xylose and UDP-arabinose, suggesting a role for these nucleotide sugars in regulating this compound biosynthesis. nih.gov Furthermore, studies in lung cancer cells have shown that the phosphorylation of UGDH can be regulated by growth factor signaling, which in turn affects the stability of certain mRNAs and promotes cell migration. nih.govnews-medical.net

Biosynthesis of UDP-Galacturonic Acid in Bacillus cereus

In the foodborne pathogen Bacillus cereus, the synthesis of UDP-galacturonic acid (UDP-GalA) is a critical step for the production of uronic acid-containing glycans. These glycans are secreted to form a protective biofilm environment and are also deposited in the cell wall of some alkaliphilic Bacillus species as an adaptation mechanism to alkaline conditions. microbenotes.com The biosynthesis of UDP-GalA in B. cereus subsp. cytotoxis NVH 391–98 is orchestrated by a specific operon, termed the UGalA operon. nottingham.ac.uk

The pathway begins with the conversion of UDP-glucose (UDP-Glc) to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGlcDH) and requires the presence of NAD+ as a cofactor. microbenotes.comnottingham.ac.uk Subsequently, UDP-GlcA is converted to UDP-GalA by the enzyme UDP-GlcA 4-epimerase (UGlcAE). microbenotes.comnottingham.ac.uk This two-step process is the primary route for UDP-GalA production in this bacterium.

A notable feature of the B. cereus UGlcAE is its high substrate specificity. Unlike many other bacterial 4-epimerases that can act on various substrates, the B. cereus enzyme is highly specific for UDP-GlcA and cannot use UDP-Glc, UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA), or UDP-xylose as substrates. microbenotes.comnottingham.ac.uk This specificity ensures the targeted production of UDP-GalA for its designated biological roles.

Both UGlcDH and UGlcAE from B. cereus have been characterized biochemically. They can also utilize thymidine (B127349) diphosphate (TDP) sugar forms, although with lower catalytic efficiency. microbenotes.comnottingham.ac.uk Structurally, both enzymes appear to function as monomers, which is different from the dimeric form of analogous plant enzymes. microbenotes.com This, along with phylogenetic analysis, suggests that the Bacillus UGlcAE may have evolved independently from other bacterial and plant epimerases. microbenotes.com The UGalA operon also includes a putative glycosyltransferase, which is thought to utilize the newly synthesized UDP-GlcA and/or UDP-GalA to build the acidic sugar-containing glycans. nottingham.ac.uk

**Table 1: Properties of Key Enzymes in UDP-Galacturonic Acid Biosynthesis in *Bacillus cereus***

| Enzyme | Gene Name (in B. cereus NVH 391-98) | EC Number | Function | Optimal pH | Optimal Temperature | Quaternary Structure |

|---|---|---|---|---|---|---|

| UDP-glucose 6-dehydrogenase | BcUGlcDH | 1.1.1.22 | Converts UDP-glucose to UDP-glucuronic acid | 9.0 | 42°C | Monomer |

| UDP-glucuronic acid 4-epimerase | BcUGlcAE | 5.1.3.6 | Interconverts UDP-glucuronic acid and UDP-galacturonic acid | 8.2 | 55°C | Monomer |

Catabolism and Enzymatic Degradation of Beta-D-Galactopyranuronic Acid-Containing Polysaccharides

Polysaccharides rich in beta-D-galactopyranuronic acid, such as this compound, are major components of the plant primary cell wall and middle lamella, providing structural integrity. nih.govresearchgate.net The degradation of these complex polysaccharides is a crucial process in nature, facilitating the recycling of carbon and playing a role in plant-microbe interactions and plant development. microbenotes.comnottingham.ac.uk This catabolism is mediated by a diverse array of enzymes known collectively as pectinases.

Polysaccharide Lyases and Glycoside Hydrolases in Microbial Systems

Microorganisms, including many species of bacteria and fungi, are primary decomposers of this compound. They produce a battery of this compound-degrading enzymes to break down this complex substrate into smaller molecules that can be assimilated and metabolized. nottingham.ac.uk These enzymes are broadly classified based on their mode of action: polysaccharide lyases and glycoside hydrolases. nottingham.ac.uknih.gov

Polysaccharide Lyases (PLs) , such as pectate lyase and this compound lyase, cleave the α-1,4-glycosidic bonds of the galacturonan backbone via a trans-eliminative mechanism. microbenotes.combiologynotesonline.com This reaction results in the formation of an unsaturated double bond between C4 and C5 at the non-reducing end of the newly formed oligogalacturonide. biologynotesonline.com Pectate lyases are particularly common in bacteria and are often key virulence factors in plant pathogenic species like Erwinia, causing tissue maceration and soft rot. nottingham.ac.ukasm.org

Glycoside Hydrolases (GHs) , such as polygalacturonase, cleave the same α-1,4-glycosidic bonds but through hydrolysis, adding a water molecule across the linkage. nih.govnih.gov This results in saturated oligogalacturonides. microbenotes.com Fungi are prolific producers of polygalacturonases. nih.gov

Both lyases and hydrolases can be further categorized as endo- or exo-acting. Endo-enzymes cleave randomly within the polysaccharide chain, rapidly reducing the polymer's viscosity, while exo-enzymes act from the ends of the chain, releasing monomers or dimers. nottingham.ac.uk The complete degradation of this compound by these microbial enzymes ultimately yields galacturonic acid and other simple sugars, which serve as nutrients for the microorganisms. nottingham.ac.uk

Genetic Basis for Degradation Pathways in Microorganisms

The ability of a microorganism to degrade this compound is encoded in its genome. The genes for pectinolytic enzymes are often found in clusters, reflecting the coordinated action required to break down the complex this compound structure. The classification of these enzymes into families based on amino acid sequence similarity, such as those in the Carbohydrate-Active enZymes (CAZy) database, has been instrumental in understanding the genetic basis of this compound degradation. nih.govnih.gov For example, polygalacturonases are commonly found in GH family 28 (GH28), while various pectate lyase families exist (PL1, PL2, PL3, PL9, etc.). nih.gov

Genomic studies have shown a strong correlation between the presence and number of pectinolytic genes in a fungal genome and its ability to grow on and degrade this compound. nih.gov For instance, phytopathogenic fungi like Aspergillus niger and Rhizoctonia solani possess a large and diverse arsenal (B13267) of genes encoding pectinases, which act as virulence factors during plant infection. nih.govmdpi.com In the rice sheath blight pathogen R. solani, the expression of numerous this compound-degrading enzyme genes, including polygalacturonases and this compound lyases, is significantly induced during infection, highlighting their critical role in pathogenesis. mdpi.com

In bacteria, particularly plant pathogens like Erwinia chrysanthemi (now Dickeya dadantii), the genes for this compound degradation are highly regulated. asm.org Their expression is induced by the presence of this compound or its breakdown products, allowing the bacterium to efficiently produce these enzymes only when their substrate is available. asm.org The catabolism of this compound breakdown products occurs in distinct cellular compartments, starting outside the cell, continuing in the periplasm, and finishing in the cytoplasm. nih.gov

Enzymatic Breakdown of this compound During Plant Developmental Processes (e.g., Fruit Ripening, Abscission)

In plants, the enzymatic breakdown of this compound is a tightly regulated process essential for various developmental stages, most notably fruit ripening and organ abscission. These processes involve controlled cell wall disassembly to allow for changes in tissue texture or the separation of organs from the plant body. ulisboa.ptfrontiersin.org

During fruit ripening, softening is a key textural change that results from modifications to the primary cell wall and middle lamella. scionresearch.com this compound disassembly is a major contributor to this process. nih.gov The enzyme This compound Methylesterase (PME) often acts first, removing methyl groups from the galacturonic acid residues of homogalacturonan. oup.com This de-esterification makes the this compound backbone accessible to the action of Polygalacturonase (PG) . oup.com PG then hydrolyzes the α-1,4-glycosidic bonds, leading to the depolymerization and solubilization of this compound, which weakens the middle lamella and reduces cell-to-cell adhesion. ulisboa.ptnih.gov The expression of PG genes is often low in unripe fruit and increases significantly during ripening, correlating with the onset of softening. nih.gov

Similarly, during organ abscission (the shedding of leaves, flowers, or fruit), localized cell separation occurs in a specific region called the abscission zone. This separation is achieved through the enzymatic degradation of the middle lamella between cells. oup.com Polygalacturonase and cellulase (B1617823) activities increase in the abscission zone, leading to the dissolution of the middle lamella and the eventual detachment of the organ. frontiersin.orgoup.com

Advanced Analytical and Structural Elucidation Methodologies for Beta D Galactopyranuronic Acid Containing Structures

Chromatographic Techniques for Separation and Quantitation

Chromatography stands as a cornerstone for the analysis of beta-D-galactopyranuronic acid-containing structures, enabling the separation of complex mixtures into individual components for further analysis.

High-Performance Liquid Chromatography (HPLC) of Oligomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of oligogalacturonides. pectinworld.comnsf.gov A major advancement in this area was the introduction of high-performance anion-exchange chromatography (HPAEC) with high-pH eluents and pulsed amperometric detection (PAD). pietdaas.nl This technique allows for the detailed analysis of complex oligosaccharide mixtures, such as those produced by the enzymatic degradation of polysaccharides. pietdaas.nl

For instance, a modified HPLC method has been established for the direct determination of pectin (B1162225) fractions and galacturonic acid content in dietary fibers. pectinworld.com This method utilizes a 0.01 N phosphoric acid mobile phase and UV detection at 210 nm. pectinworld.com The identification of compounds is achieved by comparing their retention times with those of standards like D-galacturonic acid monohydrate and polygalacturonic acid. pectinworld.com

The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances the analytical capabilities, allowing for the simultaneous determination of both saturated and unsaturated oligogalacturonic acids. researchgate.net This has been successfully demonstrated using a Cyclobond I 2000 column with a volatile mobile phase of ammonium (B1175870) formate (B1220265) and methanol, enabling direct connection to an electrospray interface mass spectrometer (ESI-MS) without the need for desalting. researchgate.net

| Compound | Retention Time (min) | Flow Rate (ml/min) |

| Galacturonic Acid | 8.557 | 0.7 |

| Polygalacturonic Acid | 5.600 | 0.7 |

Table 1: Example of HPLC retention times for galacturonic acid and polygalacturonic acid under specific chromatographic conditions. pectinworld.com

Anion-Exchange Chromatography for Oligogalacturonides

Anion-exchange chromatography is a highly effective method for the separation and purification of oligogalacturonides based on their negative charges. nih.govoup.combio-rad.com This technique utilizes a positively charged stationary phase (anion exchange resin) that binds the negatively charged oligogalacturonides. bio-rad.com Separation is typically achieved by applying a salt gradient, which elutes the bound molecules in order of their increasing net charge. bio-rad.com

A well-established method involves the use of QAE-Sephadex, a strong anion exchanger, to separate oligogalacturonides with varying degrees of polymerization (DP). oup.com For example, oligomers with a DP of 5-15 can be effectively separated using a shallow gradient of ammonium formate buffer. oup.com The uronic acid content of the collected fractions is then often quantified using the m-phenyl phenol (B47542) method. oup.com

For more detailed analysis and quantitation, oligogalacturonides can be derivatized at their reducing end with a fluorescent label like 2-aminopyridine (B139424). nih.gov These labeled oligomers are then separated by anion-exchange HPLC using a sodium acetate (B1210297) gradient. nih.gov This method allows for the separation and quantitation of oligogalacturonides ranging from 3 to over 25 residues in length. nih.gov

| Separation Technique | Matrix/Column | Elution System | Application |

| Anion-Exchange Chromatography | QAE-Sephadex A-25 | Ammonium formate gradient | Separation of oligogalacturonides (DP 5-15) |

| Anion-Exchange HPLC | Not specified | Sodium acetate gradient | Separation and quantitation of 2-aminopyridine labeled oligogalacturonides (DP 3->25) |

Table 2: Summary of anion-exchange chromatography conditions for oligogalacturonide analysis. nih.govoup.com

Size Exclusion Chromatography (SEC) for Molecular Weight Profiling

Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a technique that separates molecules based on their size in solution. contractlaboratory.comlcms.cz It is a crucial tool for determining the molecular weight distribution of polymers, including those containing beta-D-galactopyranuronic acid. nih.govresearchgate.net

In SEC, the stationary phase consists of porous beads. contractlaboratory.com Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, leading to a longer path and later elution. contractlaboratory.com This non-destructive technique is widely used for the purification and analysis of proteins, polymers, and polysaccharides. contractlaboratory.comnih.gov

Calibrated SEC is particularly useful for analyzing the molecular dimensions of polysaccharides. researchgate.net This involves using a set of well-characterized dextran (B179266) standards with narrow molecular weight distributions to create a calibration curve. researchgate.net By comparing the elution volume of an unknown polysaccharide to this curve, its average molecular weight can be estimated. researchgate.net SEC is essential for characterizing the heterogeneity of pectic polysaccharides and for studying the effects of processing on their molecular size. researchgate.netgoogle.com

| Technique | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size in solution | Determining molecular weight distribution of polymers, purification of macromolecules. |

Table 3: Overview of Size Exclusion Chromatography for polymer analysis. contractlaboratory.comnih.gov

Thin Layer Chromatography (TLC) for Oligosaccharide Mixtures

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the analysis of oligosaccharide mixtures. nih.govresearchgate.netoup.com It is particularly useful for the semi-quantitative analysis of a wide variety of glycosaminoglycan-derived oligosaccharides. nih.gov

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. google.com The sample mixture is spotted onto the plate, which is then placed in a developing chamber with a solvent system. oup.comgoogle.com The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. researchgate.net

For acidic carbohydrates like those containing beta-D-galactopyranuronic acid, specific solvent systems and visualization reagents are employed. nih.govresearchgate.net A common solvent system consists of n-butanol, formic acid, and water. nih.gov After development, the separated spots can be visualized by staining with reagents like diphenylamine-aniline-phosphoric acid, followed by heating. nih.govresearchgate.net This method allows for the clear separation of oligosaccharides with varying numbers of saccharide units. nih.gov

| Stationary Phase | Mobile Phase (v/v/v) | Visualization Reagent | Application |

| Silica gel 60 | n-butanol/formic acid/water (4:8:1) | Diphenylamine-aniline-phosphoric acid | Analysis of glycosaminoglycan-derived oligosaccharides |

| Silica gel | butan-1-ol/acetic acid/water (2:1:1) | Thymol/H2SO4 or molybdate (B1676688) reagent | Analysis of acidic disaccharides |

Table 4: Typical TLC conditions for the analysis of acidic oligosaccharides. nih.govoup.com

Mass Spectrometry (MS) for Glycomic Analysis

Mass spectrometry (MS) is an indispensable technique for the detailed structural characterization of glycans, providing information on molecular weight, composition, and sequence. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of carbohydrates and other biomolecules. nih.govamericanpharmaceuticalreview.com In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase and directed into the mass analyzer. americanpharmaceuticalreview.com

ESI-MS is particularly well-suited for the analysis of complex mixtures of oligogalacturonides, often in conjunction with a separation technique like HPLC. nsf.govresearchgate.net This online coupling allows for the determination of the molecular weight of individual oligomers as they elute from the column. researchgate.net ESI-MS can be performed in both positive and negative ion modes. nih.govresearchgate.net In the positive ion mode, glycans are typically detected as sodium adducts, while in the negative ion mode, they are detected as deprotonated species. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, provide valuable structural information, including linkage type and the distribution of modifications like methyl esters. researchgate.net The fragmentation patterns observed in both positive and negative ion modes reveal characteristic glycosidic bond and cross-ring cleavages. researchgate.net

| Ionization Technique | Ionization Mode | Key Features | Application |

| Electrospray Ionization (ESI) | Positive and Negative | Soft ionization, generates multiply charged ions, suitable for online coupling with LC | Glycan profiling, structural characterization of oligogalacturonides |

Table 5: Characteristics of Electrospray Ionization Mass Spectrometry for glycan analysis. nih.govresearchgate.net

Mapping and Sequencing of Glycan-Derived Oligosaccharides

The precise arrangement of monosaccharide units, including beta-D-Galactopyranuronic acid, within a polysaccharide chain is fundamental to its function. The mapping and sequencing of oligosaccharides derived from larger glycans are critical steps in unraveling this primary structure.

A powerful approach involves the enzymatic digestion of the polysaccharide, followed by mass spectrometry (MS) to analyze the resulting fragments. nih.govmdpi.com Enzymes such as this compound lyase, endopolygalacturonase, and exopolygalacturonase are used to cleave the polysaccharide backbone at specific sites, generating a complex mixture of oligosaccharides. nih.gov These fragments can then be separated and analyzed using techniques like tandem mass spectrometry (MS/MS). acs.orgacs.org

Collision-induced dissociation (CID) within a mass spectrometer is a key technique used to fragment the oligosaccharides further, allowing for the determination of the sequence of non-esterified and methyl-esterified galacturonic acid residues. acs.orgacs.org To differentiate between isomeric fragment ions, isotopic labeling, such as ¹⁸O-labeling of the reducing end, can be employed. nih.govacs.orgacs.org This methodology has been successfully used to sequence oligogalacturonates with a degree of polymerization up to 10. acs.orgacs.org More advanced MS techniques, such as charge transfer dissociation (CTD-MS), can provide even more detailed structural information by generating abundant cross-ring cleavages, which helps in identifying isomers where only the position of a methyl group differs along the galacturonic acid backbone. bohrium.com

Another valuable tool for mapping and sequencing is the use of glycan microarrays. d-nb.infonih.gov These arrays can be used to analyze the interactions between this compound-derived oligosaccharides and specific enzymes or antibodies, providing insights into the structural features required for recognition and binding. d-nb.infompg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of polysaccharides containing beta-D-Galactopyranuronic acid. It provides a wealth of information regarding the composition, sequence, substitution patterns, and three-dimensional conformation of these complex molecules. usda.gov

1D and 2D NMR Experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a comprehensive understanding of the polysaccharide structure. preprints.orgpreprints.orgresearchgate.net

1D ¹H and ¹³C NMR: These experiments provide initial information about the types of sugar residues present and their anomeric configurations (α or β). mdpi.comfrontiersin.org The chemical shifts of anomeric protons (H-1) and carbons (C-1) are particularly diagnostic. For instance, anomeric proton signals for α-D-Galactopyranuronic acid residues are typically observed around 5.0 ppm. frontiersin.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a sugar residue, allowing for the assignment of protons along the sugar ring. frontiersin.orgnih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide, which is crucial for assigning all the proton resonances of a particular sugar residue, even in complex spectra. frontiersin.orgnih.govbiorxiv.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), providing a powerful method for assigning carbon resonances based on their attached proton assignments. mdpi.comfrontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for determining the linkages between sugar residues. It detects long-range correlations between protons and carbons (typically over two or three bonds), including across the glycosidic bond. frontiersin.orgnih.gov

| NMR Experiment | Abbreviation | Information Obtained | Key Application |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | ¹H NMR | Anomeric configuration, proton chemical shifts. mdpi.comfrontiersin.org | Initial assessment of sugar residues. |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Anomeric configuration, carbon chemical shifts. mdpi.comfrontiersin.org | Identification of sugar types and linkage positions. |

| Correlation Spectroscopy | COSY | Through-bond proton-proton couplings within a residue. frontiersin.orgnih.gov | Assigning proton spin systems. |

| Total Correlation Spectroscopy | TOCSY | Correlations between all protons within a spin system. frontiersin.orgnih.gov | Complete assignment of proton resonances for each sugar. |

| Heteronuclear Single Quantum Coherence | HSQC | Direct one-bond proton-carbon correlations. mdpi.comfrontiersin.org | Assigning carbon resonances. |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range proton-carbon correlations (2-3 bonds). frontiersin.orgnih.gov | Determining glycosidic linkages and substitution patterns. |

Elucidation of Glycosidic Linkages and Substitution Patterns

The determination of how monosaccharide units are linked together and where substitutions occur is crucial for defining the polysaccharide's architecture. HMBC experiments are central to this process by revealing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. researchgate.net For example, in a (1→4)-linked galacturonan chain, an HMBC correlation would be observed between the H-1 of one galacturonic acid residue and the C-4 of the next.

NMR spectroscopy can also identify and locate non-sugar substituents, such as methyl and acetyl groups. preprints.orgfrontiersin.org For instance, the presence of methyl esters on the carboxyl group of galacturonic acid can be confirmed by characteristic signals in both ¹H and ¹³C NMR spectra. preprints.org Similarly, O-acetylation at specific positions on the sugar ring can be detected and assigned using a combination of 1D and 2D NMR techniques. biorxiv.org

Conformational Analysis of Galacturonan Chains

The three-dimensional shape of galacturonan chains is critical to their physical properties and biological functions. NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, provides insights into the spatial proximity of protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. researchgate.netcolumbia.edu The intensity of an NOE or ROE cross-peak is related to the distance between the two protons. columbia.edu By analyzing the NOE/ROE patterns between protons on adjacent residues, it is possible to determine the preferred orientation around the glycosidic linkage, defined by the torsion angles φ and ψ. researchgate.netuu.nl For medium-sized molecules where the conventional NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive. columbia.edu

These experimental data, often combined with computational modeling, allow for the construction of three-dimensional models of galacturonan chains in solution. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are increasingly used in conjunction with experimental data to provide a more dynamic and detailed picture of polysaccharide structure.

Prediction of Polysaccharide Conformation and Dynamics

Molecular dynamics (MD) simulations can predict the conformational preferences and dynamic behavior of polysaccharides like this compound. researchgate.netnih.gov These simulations model the movements of atoms over time, taking into account the forces between them. By simulating a polysaccharide chain in a solvent environment, researchers can explore the range of accessible conformations and the transitions between them. researchgate.net

For example, MD simulations have been used to study the flexibility of this compound chains and have shown that the presence of charged carboxyl groups significantly increases the rigidity of the chain. researchgate.net These simulations can also predict how external forces, such as stretching, can induce conformational changes in the sugar rings, for instance, from a chair to a boat or inverted chair conformation. researchgate.net Furthermore, computational modeling can help to predict the helical conformations of galacturonan chains, with studies suggesting the possibility of left-handed three-fold, two-fold, right-handed three-fold, and right-handed four-fold helices.

| Helical Conformation | Torsion Angle (φ) | Torsion Angle (ψ) | Pitch per Monomer (Å) |

|---|---|---|---|

| Left-handed three-fold helix | 155° | 158° | ~4.35 |

| Two-fold helix | 96° | 146° | ~4.35 |

| Right-handed three-fold helix | 75° | 95° | ~4.35 |

| Right-handed four-fold helix | 52° | 88° | ~4.35 |

The combination of experimental techniques like NMR and MS with computational modeling provides a powerful and comprehensive approach to unraveling the complex structures and dynamics of beta-D-Galactopyranuronic acid-containing polysaccharides.

Understanding Intermolecular Interactions Involving Galacturonic Acid Residues

The structural and functional properties of macromolecules containing beta-D-galactopyranuronic acid, such as pectins, are largely governed by a complex interplay of non-covalent intermolecular forces. These interactions, including hydrogen bonds, ionic bridges, hydrophobic effects, and van der Waals forces, dictate the three-dimensional conformation, aggregation behavior, and gelling capabilities of these polysaccharides. sci-hub.senih.gov The specific nature and strength of these interactions are highly dependent on environmental factors like pH, ionic strength, and temperature, as well as on the chemical structure of the polysaccharide, particularly the degree of methyl esterification of the galacturonic acid residues. nih.govnih.gov

Hydrogen Bonding

Hydrogen bonds are a predominant force in structures containing galacturonic acid. nih.gov They occur between the hydroxyl (-OH) and carboxyl (-COOH) groups of the galacturonic acid units and with surrounding water molecules. core.ac.uk In acidic conditions (pH < 3.5), the carboxyl groups are largely protonated, which reduces electrostatic repulsion and allows for extensive hydrogen bond formation between this compound chains, contributing to gel network stabilization. nih.govnih.gov These bonds can form between non-dissociated carboxyl groups and secondary alcohol groups. sci-hub.se

| Donor Group (GalA) | Acceptor Atom/Group | Bond Distance (H···O) | Context | Reference |

| Carboxylic Acid (-COOH) | Water Molecule (O) | 1.70 Å | Crystal Structure | core.ac.uk |

| Hydroxyl Groups (-OH) | Adjacent Molecule (O) | Varies | Crystal Lattice | core.ac.uk |

| Non-dissociated Carboxyl (-COOH) | Secondary Alcohol (-OH) | Not Specified | This compound Gelation | sci-hub.se |

| Amide Groups (-CONH₂) | Amide Groups (-CONH₂) | Not Specified | Amidated this compound Gels | researchgate.net |

Ionic Interactions

Ionic interactions are particularly crucial in low-methoxy (LM) pectins, where a significant proportion of the carboxyl groups on galacturonic acid residues are unesterified and can exist as carboxylate anions (-COO⁻). researchgate.net These negatively charged groups can interact with polyvalent cations, most notably calcium ions (Ca²⁺), to form ionic bridges between adjacent polysaccharide chains. researchgate.netmdpi.com

This interaction is famously described by the "egg-box" model, where Ca²⁺ ions fit into cavities formed between two antiparallel this compound chains, coordinating with the carboxylate and hydroxyl groups. researchgate.net The formation of these junction zones, which requires a sequence of at least seven consecutive unesterified galacturonic acid residues, creates a strong, three-dimensional network characteristic of LM-pectin gels. researchgate.net The strength of these gels is influenced by the concentration of calcium ions and the degree of esterification; lower esterification allows for more extensive ionic cross-linking, resulting in stronger gels. nih.gov These electrostatic interactions between this compound anions and cations can also be enhanced by hydrogen bonding. nih.gov

| Interacting Species | Description | Primary Polysaccharide Context | Key Structural Feature | Reference |

| Galacturonic Acid (-COO⁻) & Divalent Cations (e.g., Ca²⁺) | Ionic bridges form between negatively charged carboxylate groups on adjacent this compound chains, facilitated by cations. | Low-Methoxy (LM) Pectins | "Egg-box" Model | researchgate.net |

| Polycation & Polyanion | Electrostatic attraction between a positively charged polymer (e.g., chitosan) and a negatively charged this compound chain. | Polyelectrolyte Complexes (PECs) | Formation of complex scaffolds | taylorandfrancis.com |

Hydrophobic Interactions

Hydrophobic interactions become significant in high-methoxy (HM) pectins, where the carboxyl groups of galacturonic acid are largely esterified with methyl groups (-COOCH₃). nih.govresearchgate.net These non-polar methyl ester groups can associate in aqueous environments to minimize their contact with water, creating hydrophobic junction zones that stabilize the gel network. sci-hub.seresearchgate.net

The gelation of HM pectins typically requires low pH to suppress the dissociation of the remaining carboxyl groups and a high concentration of co-solutes like sucrose (B13894) to reduce water activity, thereby promoting these hydrophobic associations. mdpi.comresearchgate.net These interactions are temperature-sensitive; at higher temperatures, hydrophobic interactions are favored, but upon cooling, they can be replaced by hydrogen bonds. researchgate.net

Van der Waals Forces

Chemical and Chemoenzymatic Synthesis of Beta D Galactopyranuronic Acid Containing Oligosaccharides and Polymers

Strategies for Oligosaccharide Synthesis

Traditional Chemical Synthesis Approaches

Traditional chemical synthesis of oligosaccharides containing beta-D-galactopyranuronic acid is a complex undertaking, primarily due to the electron-withdrawing effect of the C-5 carboxyl group, which deactivates the anomeric center and complicates glycosidic bond formation. mdpi.com Chemists have devised two main strategies to navigate this challenge: the 'late-stage oxidation' approach and the 'direct glycosylation' approach. dtu.dkresearchgate.net

The late-stage oxidation strategy is often the preferred method. dtu.dk In this approach, the oligosaccharide backbone is first assembled using standard galactose building blocks, which are more reactive. The primary hydroxyl group at the C-6 position is then selectively oxidized to a carboxylic acid in the final stages of the synthesis to yield the desired galacturonic acid residue. rsc.org A common reagent used for this selective oxidation is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant. rsc.org

The direct glycosylation strategy involves using galacturonic acid derivatives directly as glycosyl donors. researchgate.net This method requires careful selection of protecting groups for the carboxyl function to modulate the reactivity of the donor. While more direct, achieving high stereoselectivity and yield can be difficult. acs.org The synthesis of the O-specific antigen of Vibrio cholerae O139, which contains a galacturonic acid residue, highlighted the difficulties in final deprotection steps, which were overcome by using a specific protecting group for the acid function that was stable to hydrogenation conditions. nih.gov

Key challenges in traditional synthesis include achieving stereocontrol, especially for 1,2-cis glycosidic linkages, and the need for extensive use of protecting groups, which involves multiple steps of protection and deprotection, often leading to lengthy and low-yielding procedures. acs.orgbeilstein-journals.orgnih.gov

Chemoenzymatic Synthesis: Integration of Chemical Derivatization and Enzyme-Catalyzed Reactions

Chemoenzymatic synthesis has emerged as a powerful alternative that merges the flexibility of chemical synthesis with the high efficiency and selectivity of enzymatic reactions. rsc.orgnih.govrsc.org This hybrid approach typically involves the chemical synthesis of a core precursor structure, which is then elongated or modified by specific enzymes. rsc.orgresearchgate.net This strategy circumvents many of the challenges associated with purely chemical methods, such as the need for tedious protecting group manipulations, and allows for the rapid production of diverse and complex glycans. rsc.orgresearchgate.net

A prominent example of this strategy is the Core Synthesis/Enzymatic Extension (CSEE) method, where versatile building blocks are chemically synthesized to form core structures. These cores then act as acceptors for various glycosyltransferases, enabling the generation of a library of complex oligosaccharides from a small number of precursors. researchgate.net

Utilizing Glycosyltransferases and Glycan-Modifying Enzymes

Glycosyltransferases (GTs) are the cornerstone of chemoenzymatic synthesis, as they catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule with absolute regio- and stereoselectivity. researchgate.netnih.gov In the context of galacturonic acid-containing polysaccharides, galacturonosyltransferases (GAUTs) are the key enzymes. For instance, members of the Glycosyltransferase Family 8 (GT8), such as GAUT1 and its homolog GAUT7, are α-1,4-galacturonosyltransferases that polymerize galacturonic acid (GalA) from a UDP-GalA donor to synthesize the homogalacturonan backbone of pectin (B1162225). mdpi.com Enzymes from the GT47 family are also known to use UDP-GalA as a donor substrate. cazypedia.org

The substrate specificity of these enzymes, while high, can sometimes be leveraged. For example, studies on β(1→4)Galactosyltransferase (β(1→4)GalT) show it has high promiscuity for its acceptor substrate, allowing for the synthesis of various derivatives, though it does not tolerate negatively charged monosaccharides like glucuronic acid. sigmaaldrich.com

In addition to GTs, other glycan-modifying enzymes like glycosidases, whose natural function is to cleave glycosidic bonds, can be manipulated to run "in reverse" to form them, further expanding the enzymatic toolbox for synthesis. nih.govnih.gov

Preparation of Uridine (B1682114) Diphosphate (B83284) (UDP)-Sugar Donors

The successful use of glycosyltransferases in synthesis is dependent on a reliable supply of their activated sugar substrates, known as nucleotide sugars. nih.gov For the synthesis of galacturonic acid polymers, the essential donor is Uridine diphosphate-D-galacturonic acid (UDP-GalA) . nih.govontosight.ainih.gov

In biological systems, UDP-GalA is synthesized via a well-characterized pathway. The process begins with UDP-glucose, which is oxidized by the enzyme UDP-glucose 6-dehydrogenase (UGDH) to form UDP-D-glucuronic acid (UDP-GlcUA). ontosight.ainih.gov Subsequently, the enzyme UDP-D-glucuronate 4-epimerase (also called UDP-GlcA 4-epimerase or GAE) catalyzes the reversible 4-epimerization of UDP-GlcUA to produce UDP-GalA. nih.govnih.govnih.gov The availability of functional recombinant versions of these enzymes, such as GAE1 from Arabidopsis, is crucial for generating the necessary quantities of UDP-GalA for in vitro enzymatic and chemoenzymatic synthesis of pectic polysaccharides. nih.govnih.gov

Advantages in Producing Homogeneous and Structurally Defined Glycans

A primary advantage of chemoenzymatic synthesis over biological production or traditional chemical synthesis is its ability to produce structurally defined, homogeneous glycans in significant quantities. rsc.orgnih.gov Biological systems often produce glycans as heterogeneous mixtures, which are difficult to separate and characterize. nih.gov

Key advantages of the chemoenzymatic approach include:

High Selectivity: Enzymatic reactions exhibit complete regio- and stereoselectivity, eliminating the formation of unwanted isomers and the need for complex protecting group strategies common in chemical synthesis. rsc.orgresearchgate.netnih.gov

High Yields and Mild Conditions: Enzyme-catalyzed reactions are often high-yielding and occur under mild, aqueous conditions, which prevents the degradation of sensitive molecules. rsc.orgacs.org

Efficiency: Combining chemical synthesis of a core structure with enzymatic extension can be more time-saving and cost-efficient than a multi-step chemical approach, especially for creating libraries of related complex N-glycans or oligosaccharides. rsc.orgresearchgate.net

Structural Uniformity: The precise nature of enzymatic catalysis ensures that the final product is a single, well-defined structure, which is essential for detailed structure-function studies in glycobiology. nih.govacs.orgnih.gov

Functionalization and Derivatization of Galacturonic Acid Residues

The galacturonic acid residues within this compound and related polysaccharides offer reactive sites—specifically the carboxyl and hydroxyl groups—that can be chemically modified to alter the polymer's properties. taylorandfrancis.comncsu.edu Such functionalization is used to create novel biomaterials with tailored characteristics for applications in medicine, food, and cosmetics. nih.govncsu.eduresearchgate.net

The most common modifications target the C-6 carboxyl group and the hydroxyl groups at the O-2 and O-3 positions. taylorandfrancis.comnih.gov

Key derivatization reactions include:

Esterification: The degree of methyl esterification at the C-6 carboxyl group is a natural feature of this compound that significantly influences its gelling ability, water solubility, and viscosity. ncsu.eduresearchgate.net This property can be chemically modified. For example, this compound can be de-esterified using acid, base, or enzymatic treatment. Conversely, new ester groups can be introduced using alkylation agents to create derivatives with altered hydrophobicity. ncsu.edu

Amidation: The carboxyl groups can be converted to amides, which can change the charge and gelling properties of the polysaccharide.

Carboxymethylation: This modification introduces carboxymethyl groups, enhancing the polymer's solubility and viscosity. taylorandfrancis.com

Oxidation and Copolymerization: These techniques can also be employed to improve the structural and mechanical properties of this compound-based materials. taylorandfrancis.com

These modifications allow for the creation of this compound-based derivatives, blends, and composites with enhanced properties for use in drug delivery, tissue engineering, and food packaging. nih.gov

Data Tables

Table 1: Comparison of Synthesis Strategies for Galacturonic Acid Oligosaccharides

| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |

| Core Principle | Stepwise chemical reactions using protecting groups. nih.gov | Combination of chemical synthesis of a core and enzymatic elongation/modification. rsc.org |

| Key Challenge | Low reactivity of uronic acid donors; complex protection/deprotection schemes. mdpi.combeilstein-journals.org | Availability and stability of enzymes and nucleotide-sugar donors. nih.govnih.gov |

| Stereo/Regiocontrol | Achieved via protecting groups and reaction conditions; can be challenging. nih.gov | Absolute control provided by enzyme specificity. researchgate.netnih.gov |

| Product Homogeneity | Can produce homogeneous products, but purification from side products is often required. dtu.dk | High, resulting in structurally well-defined glycans. rsc.orgacs.org |

| Reaction Conditions | Often requires harsh reagents and anhydrous solvents. dtu.dk | Typically mild, aqueous conditions. rsc.org |

| Common Approaches | Late-stage oxidation (e.g., with TEMPO); direct glycosylation with uronic acid donors. dtu.dkrsc.org | Core Synthesis/Enzymatic Extension (CSEE); one-pot multi-enzyme (OPME) systems. researchgate.netacs.org |

Table 2: Key Enzymes in the Synthesis of Galacturonic Acid-Containing Glycans

| Enzyme Name | Abbreviation | Function | Role in Synthesis |

| Galacturonosyltransferase | GAUT | Transfers GalA from UDP-GalA to a growing polysaccharide chain. mdpi.com | Polymerizes the homogalacturonan backbone of this compound. |

| UDP-glucose 6-dehydrogenase | UGDH | Oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). ontosight.ainih.gov | First step in the biosynthesis of the UDP-GalA donor. |

| UDP-D-glucuronate 4-epimerase | GAE | Interconverts UDP-GlcUA and UDP-GalA. nih.govnih.gov | Final step in creating the direct donor (UDP-GalA) for polymerization. |

| β(1→4)Galactosyltransferase | β(1→4)GalT | Transfers galactose from UDP-Gal to an acceptor, typically GlcNAc. sigmaaldrich.com | Used in the synthesis of various glycan core structures that can be further modified. |

Engineered Glycopolymers and Biotechnological Production Platforms

The advancement of metabolic engineering and synthetic biology has opened new avenues for the production of complex carbohydrates, including oligosaccharides and polymers containing beta-D-galactopyranuronic acid. These approaches focus on harnessing and redirecting the metabolic pathways of microbial hosts to create tailored glycopolymers with specific structures and properties. Fungi, in particular, have emerged as robust platforms for this purpose due to their natural ability to metabolize D-galacturonic acid, the primary constituent of this compound. nih.govscispace.com

A significant strategy in engineering these platforms involves the disruption of native catabolic pathways to prevent the degradation of D-galacturonic acid and redirecting it towards the synthesis of desired products. nih.govresearchgate.net For instance, in fungi, the catabolism of D-galacturonic acid begins with its reduction to L-galactonate. nih.gov By deleting the gene responsible for the subsequent dehydration of L-galactonate, researchers have successfully engineered strains of Aspergillus niger and Hypocrea jecorina (also known as Trichoderma reesei) to accumulate and secrete L-galactonic acid. vtt.fiaalto.fi

Further engineering efforts have focused on introducing heterologous genes to create novel biosynthetic pathways. A key example is the production of meso-galactaric acid (mucic acid), a valuable platform chemical for polymer synthesis. nih.govscispace.com This is achieved by deleting the endogenous D-galacturonate reductase gene and introducing a bacterial uronate dehydrogenase (UDH) gene. nih.govresearchgate.net This enzyme oxidizes D-galacturonic acid to meso-galactaric acid. researchgate.net Engineered strains of A. niger and marine Trichoderma species have demonstrated the ability to produce significant quantities of mucic acid from D-galacturonic acid. researchgate.net

The table below summarizes key findings from metabolic engineering studies aimed at producing valuable chemicals from D-galacturonic acid.

| Engineered Organism | Genetic Modification | Product | Reported Titer/Yield |

| Aspergillus niger | Deletion of L-galactonate dehydratase gene (gaaB); Overexpression of D-galacturonate reductase gene. vtt.fi | L-Galactonic acid | 7-9 g/L from pure D-galacturonic acid. vtt.fiaalto.fi |

| Hypocrea jecorina (Trichoderma reesei) | Deletion of D-galacturonate reductase gene (gar1); Expression of bacterial uronate dehydrogenase gene (udh). nih.govresearchgate.net | meso-Galactaric acid (Mucic acid) | Not specified in provided abstracts. |

| Marine Trichoderma sp. | CRISPR-Cas9 mediated disruption of D-galacturonic acid catabolism; Insertion of bacterial uronate dehydrogenase gene. researchgate.net | meso-Galactaric acid (Mucic acid) | 25 g/L; Yield of 1.0 to 1.1 g/g of utilized D-galacturonic acid. researchgate.net |

| Aspergillus niger | Deletion of L-galactonate dehydratase gene (gaaB); Introduction of genes for L-galactono-1,4-lactone lactonase and L-galactono-1,4-lactone dehydrogenase. aalto.fi | L-Ascorbic acid (Vitamin C) | Lactonase enzyme activity was not observed. aalto.fi |

These biotechnological platforms offer a promising alternative to traditional chemical synthesis, enabling the production of beta-D-galactopyranuronic acid-containing molecules and their derivatives from renewable biomass sources like this compound-rich agricultural waste. vtt.fisjtu.edu.cn The use of engineered microorganisms allows for consolidated bioprocessing, where the organism can both hydrolyze this compound from biomass and convert the resulting D-galacturonic acid into value-added products. scispace.comvtt.fi This integrated approach enhances the sustainability and economic viability of producing these specialized glycopolymers. sjtu.edu.cn

Further research in this area is focused on identifying and characterizing the full suite of enzymes involved in this compound biosynthesis, such as glycosyltransferases, methyltransferases, and acetyltransferases, to gain a more comprehensive understanding of how to manipulate these pathways for the production of highly defined and complex glycopolymers. researchgate.netnih.govusp.br

Biological Functions and Physiological Roles of Beta D Galactopyranuronic Acid Containing Structures

Roles in Plant Biology and Development

The physical and chemical properties of pectin (B1162225), dictated by its beta-D-galactopyranuronic acid backbone, are central to plant growth and form. This compound's influence extends from the microscopic level of cell wall architecture to the macroscopic level of the entire plant's structure. nih.govmdpi.com

The primary cell wall is a dynamic structure that must provide both strength and the flexibility to expand as the plant cell grows. nih.govnih.gov this compound, rich in galacturonic acid, is a key regulator of this balance. researchgate.netanr.fr It forms a gel-like matrix in which cellulose (B213188) microfibrils and hemicellulose are embedded. nih.govresearchgate.net

The plasticity of the cell wall is heavily influenced by the chemical state of the galacturonic acid residues within the homogalacturonan chains. These chains are synthesized and secreted into the cell wall with their carboxyl groups largely methylesterified. oup.comscispace.com In the wall, enzymes called this compound methylesterases (PMEs) can remove these methyl groups. oup.comjales.org This de-esterification exposes negatively charged carboxyl groups. These groups can then form ionic cross-links with calcium ions (Ca²⁺), creating a rigid "egg-box" structure that stiffens the cell wall. jales.orgfrontiersin.org Conversely, the enzymatic cleavage of this compound chains by polygalacturonases can lead to cell wall loosening. nih.govjales.org This controlled modulation of this compound's cross-linking and integrity is a primary mechanism for regulating the cell wall's firmness and ability to expand. oup.comnih.gov

Table 1: Regulation of Cell Wall Plasticity by this compound Modification

| This compound Modification | Key Enzyme(s) | Resulting this compound State | Effect on Cell Wall |

| De-methylesterification | This compound Methylesterase (PME) | Unesterified homogalacturonan with free carboxyl groups | Increased rigidity and stiffness due to Ca²⁺ cross-linking. jales.orgfrontiersin.org |

| Degradation | Polygalacturonase (PG) | Cleaved this compound chains | Loosening and increased plasticity. nih.govjales.org |

| Methylesterification | (Maintained from synthesis) | Highly methylesterified homogalacturonan | Increased flexibility, less cross-linking. oup.com |

Cell division and elongation are fundamental processes for plant growth that are intimately linked to the mechanics of the cell wall. anr.frjales.org For a cell to expand, the wall must yield to the internal turgor pressure in a controlled manner. tandfonline.com The state of this compound, governed by its galacturonic acid components, plays a crucial role.

The fine-tuning of this compound methylesterification is critical for these processes. anr.frjales.org Loosening of the cell wall, necessary for expansion, can be facilitated by the action of enzymes like polygalacturonases that break down this compound chains. nih.gov The activity of these degrading enzymes is itself dependent on the degree of this compound methylesterification. anr.fr Therefore, by regulating the activity of PMEs and PGs, the plant can precisely control when and where cell walls become more extensible, allowing for directional growth and elongation. nih.govjales.org Antagonistically, the creation of calcium-pectate gels through de-methylesterification can restrict expansion and stabilize the cell wall once growth is complete. researchgate.netjales.org

The plant hormone auxin, a master regulator of development, exerts some of its effects by influencing the cell wall. frontiersin.org Auxin signaling can control the expression of genes that encode this compound-modifying enzymes. oup.com This creates a link between developmental signals and the physical properties of the cell wall. For example, auxin can promote cell elongation by inducing processes that lead to cell wall loosening, which involves the modification of the this compound matrix. frontiersin.org The interplay between auxin and the enzymes that act on galacturonic acid polymers allows for the complex differential growth patterns that create leaves, stems, and roots. oup.com

In a remarkable adaptation to harsh environments, pectinaceous structures containing galacturonic acid play a vital role in preserving genetic integrity. Seeds of certain desert plants, such as Artemisia sphaerocephala, are coated with a this compound-rich pellicle. nih.govnih.gov This layer has the ability to absorb atmospheric moisture, such as night-time dew, forming a mucilaginous gel around the seed. nih.govbgu.ac.il

Under dry desert conditions, seed embryo DNA can sustain significant damage. nih.govbgu.ac.il The hydration provided by the pectinaceous mucilage facilitates the activity of DNA repair enzymes within the seed embryo, even with only small amounts of water from dew. nih.govnih.gov Research has shown that seeds with their this compound pellicle intact are able to repair radiation-induced DNA damage when exposed to dew, whereas seeds with the pellicle removed cannot. nih.govnih.govbgu.ac.il This mechanism, where a galacturonic acid-based polymer captures water to enable DNA repair, is a crucial survival strategy that helps maintain seed viability in extreme arid conditions. nih.govnih.gov

Table 2: this compound-Mediated DNA Repair in Desert Seeds

| Plant Species | This compound Structure | Environmental Condition | Function | Research Finding |